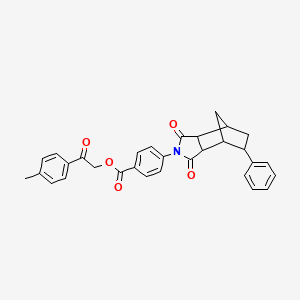![molecular formula C20H19Cl2N5O2S B12457392 N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12457392.png)
N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, a dichlorophenyl group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide involves multiple steps. One common method includes the reaction of 2,5-dichloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction temperature and residence time, enhancing the overall production process.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- **N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thiophenyl)benzamide
- **2-amino-5-bromo-N-methoxy-N-methylbenzamide
- **2-amino-5-methylbenzamide
Uniqueness
N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide is unique due to its combination of a triazole ring, dichlorophenyl group, and benzamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19Cl2N5O2S |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
N-[[5-[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-methylbenzamide |
InChI |
InChI=1S/C20H19Cl2N5O2S/c1-12-5-3-4-6-14(12)19(29)23-10-17-25-26-20(27(17)2)30-11-18(28)24-16-9-13(21)7-8-15(16)22/h3-9H,10-11H2,1-2H3,(H,23,29)(H,24,28) |
InChI Key |
JNNWRGGLRAGJCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NN=C(N2C)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


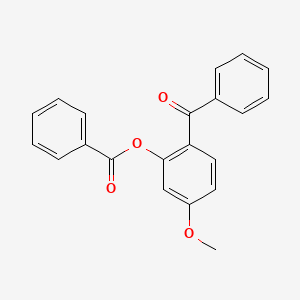
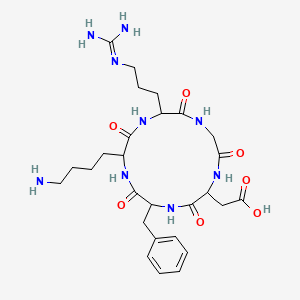
![4-[({(2Z)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B12457326.png)
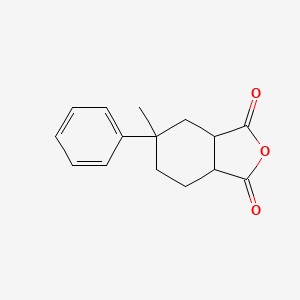
![2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]phenylalaninate](/img/structure/B12457336.png)
![4-tert-butyl-1-[1-(diphenylmethyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine](/img/structure/B12457341.png)
![2-[1-(diphenylmethyl)-1H-tetrazol-5-yl]-N,N-dimethylbutan-2-amine](/img/structure/B12457344.png)

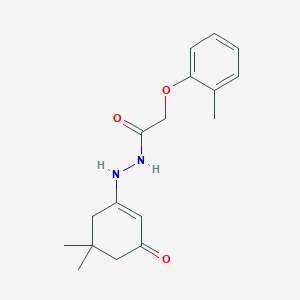
![5-({[2-(tert-butylsulfanyl)ethyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12457363.png)
![2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B12457368.png)
![7-Difluoromethyl-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12457376.png)
![2-{4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL}-5-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride](/img/structure/B12457384.png)
